Sodium;5-(1-adamantylamino)-5-oxopentanoate
Description
Sodium;5-(1-adamantylamino)-5-oxopentanoate is a synthetic organic compound characterized by a 5-oxopentanoate backbone substituted with a 1-adamantylamino group at the fifth carbon and a sodium counterion. The adamantyl group, a rigid bicyclic hydrocarbon, confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeted drug delivery or receptor modulation .
Properties
IUPAC Name |
sodium;5-(1-adamantylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.Na/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15;/h10-12H,1-9H2,(H,16,17)(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJFKARLPCQQW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Direct Amidation of 4-Oxopentanoic Acid
Step 1: Activation of 4-Oxopentanoic Acid
The carboxylic acid is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). For example, 4-oxopentanoic acid (levulinic acid) reacts with N-hydroxysuccinimide (NHS) in the presence of EDCl to form an active ester.
Step 2: Reaction with 1-Adamantylamine
The activated ester is treated with 1-adamantylamine under inert conditions (e.g., nitrogen atmosphere) at room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding 5-(1-adamantylamino)-5-oxopentanoic acid after hydrolysis of the ester intermediate.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Coupling Agent | EDCl (1.2 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C, 12 hours |
| Yield | 68–72% (crude) |
Pathway B: Acyl Chloride Intermediate
Step 1: Synthesis of 4-Oxopentanoyl Chloride
4-Oxopentanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This intermediate is highly reactive and must be used immediately.
Step 2: Amide Formation
The acyl chloride is reacted with 1-adamantylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is exothermic and requires cooling (0–5°C) to prevent decomposition.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Base | Triethylamine (2.0 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C, 6 hours |
| Yield | 75–80% |
Conversion to Sodium Salt
The free acid is converted to its sodium salt via neutralization with a stoichiometric amount of sodium hydroxide (NaOH):
Procedure
- Dissolve 5-(1-adamantylamino)-5-oxopentanoic acid (1.0 equiv) in aqueous ethanol (50% v/v).
- Add NaOH (1.05 equiv) dropwise at 0°C.
- Stir for 1 hour, then concentrate under reduced pressure.
- Recrystallize from ethanol/water (3:1) to obtain the sodium salt as a white crystalline solid.
Optimization Notes
- Excess NaOH leads to hydrolysis of the amide bond; pH must be maintained at 7–8.
- Ethanol content >50% improves crystallization efficiency.
Analytical Characterization
Critical data for verifying the structure and purity of the sodium salt include:
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 215–218°C (decomposes) |
| Solubility in Water | >50 mg/mL (25°C) |
| Purity (HPLC) | ≥98% |
Industrial-Scale Considerations
For bulk synthesis, the following modifications are recommended:
Chemical Reactions Analysis
Types of Reactions: Sodium;5-(1-adamantylamino)-5-oxopentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sodium;5-(1-adamantylamino)-5-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its adamantane core makes it a valuable precursor for the development of new materials with unique properties.
Biology: In biological research, this compound has been studied for its potential antiproliferative properties. It has shown promise in inhibiting the growth of certain cancer cells, making it a candidate for further drug development.
Medicine: The medicinal applications of this compound include its use as a potential therapeutic agent. Its ability to interact with biological targets and modulate biological processes makes it a valuable compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for various applications, including the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which Sodium;5-(1-adamantylamino)-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets. The adamantane core of the compound allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Substitution at the Amino Position
- Lorglumide Sodium Salt (Sodium 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate): Structure: Features a dichlorobenzoyl group and dipentylamino substitution instead of adamantylamino. Activity: Acts as a potent cholecystokinin A (CCKA) receptor antagonist, inhibiting pancreatic growth and carcinogenesis .
- Methyl 5-(Dimethylamino)-5-oxopentanoate: Structure: Methyl ester with dimethylamino substitution. Properties: Lower molecular weight (173.21 g/mol) and higher volatility due to the ester group . Application: Likely used as an intermediate in peptidomimetic synthesis.
Substitution at the Oxo Position
- 5-(4-Fluorophenyl)-5-oxopentanoic Acid: Structure: Fluorophenyl group at the oxo position. Molecular Weight: 210.2 g/mol . Use: Intermediate in synthesizing kinase inhibitors or anti-inflammatory agents.
- Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate: Structure: Ethyl ester with dimethoxyphenyl substitution. Molecular Weight: 280.32 g/mol . Role: Potential precursor in flavonoid or polyphenol derivatives.
Functional Group Variations
- Ergosterol Peroxide-3-(5-oxo-5-(phenylamino)pentanoate) Derivatives: Structure: Ergosterol peroxide conjugated to 5-oxopentanoate via phenylamino groups. Activity: Demonstrated glutaminase 1 inhibition, suggesting utility in cancer therapy (e.g., triple-negative breast cancer) . Comparison: The ergosterol moiety introduces steric bulk, differing from the adamantane’s rigid scaffold.
- 5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic Acid: Structure: Benzimidazole-substituted 5-oxopentanoate. Application: Potential enzyme inhibitor due to benzimidazole’s affinity for nucleotide-binding domains .
Sodium Salt vs. Ester Derivatives
Research Implications and Gaps
- Adamantane Advantage : The adamantyl group’s lipophilicity may improve blood-brain barrier penetration compared to phenyl or benzoyl analogues.
- Data Limitations: Direct pharmacological data for this compound are absent in the provided evidence; further studies on its receptor affinity or metabolic stability are needed.
- Contradictions: While sodium salts generally enhance solubility, steric hindrance from adamantane could limit bioavailability compared to smaller substituents (e.g., dimethylamino).
Biological Activity
Sodium;5-(1-adamantylamino)-5-oxopentanoate, also known as Adamantylated pentanoic acid, is a compound that has garnered attention for its potential biological activities. The adamantyl group is known to enhance the pharmacological properties of various compounds, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 265.35 g/mol. The compound features an adamantyl moiety, which is a bicyclic structure known for its unique steric and electronic properties. This structure contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The adamantyl group may facilitate binding to biological macromolecules, enhancing the compound's efficacy. Research suggests that it may act on neurotensin receptors, which are implicated in pain modulation and other physiological processes.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Neurotensin Receptor Modulation : The compound has been shown to interact with neurotensin receptors (NTS1 and NTS2), influencing calcium mobilization within cells. This interaction is crucial for understanding its potential analgesic effects .
- Antinociceptive Activity : In vivo studies indicate that compounds similar to this compound may exhibit antinociceptive properties, providing a basis for its use in pain management therapies .
Case Studies
- Study on Analgesic Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief, comparable to established analgesics. The mechanism was linked to its action on neurotensin pathways .
- In Vitro Binding Assays : Binding affinity assays using CHO-K1 cells overexpressing neurotensin receptors revealed that this compound had a competitive binding profile, suggesting its potential as a therapeutic agent targeting these receptors .
Table 1: Binding Affinities of this compound
| Compound | K_i (nM) | Activity Type |
|---|---|---|
| This compound | 18.9 | Antagonist |
| Neurotensin | 18.5 | Agonist |
| Levocabastine | 33 | Partial Agonist |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Adamantylated | Antinociceptive |
| 4-Chloro-N-[2-(4-methylphenyl)thiazol-4-yl]benzamide | Thiazole derivative | Antinociceptive |
| Other Adamantyl derivatives | Various | Variable |
Q & A
Q. What are the recommended synthetic routes for Sodium;5-(1-adamantylamino)-5-oxopentanoate, and how do reaction conditions influence yield?
Synthesis typically involves coupling 5-oxopentanoic acid derivatives with 1-adamantylamine, followed by sodium salt formation. A common approach is:
- Step 1 : Esterification of 5-oxopentanoic acid (e.g., methyl or ethyl ester) to improve reactivity .
- Step 2 : Amidation with 1-adamantylamine under coupling agents like EDCI/HOBT, similar to peptidomimetic synthesis .
- Step 3 : Hydrolysis of the ester to the carboxylic acid, followed by neutralization with NaOH to form the sodium salt .
Q. Key Variables :
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Q. What are the primary challenges in handling and storing this compound?
- Hygroscopicity : The sodium salt form absorbs moisture, requiring storage in desiccators under inert gas (e.g., N₂) .
- Light Sensitivity : Adamantyl derivatives may degrade under UV light; amber glass vials are recommended .
- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can assess stability .
Advanced Research Questions
Q. How does the adamantyl group influence the compound’s interaction with biological targets?
The adamantyl moiety enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.7–3.5, similar to fluorophenyl analogs ).
- Steric Effects : May block enzymatic access to the oxopentanoate group, altering substrate specificity .
- Binding Affinity : Adamantane’s rigid structure can stabilize hydrophobic interactions with protein pockets (e.g., enzyme active sites) .
Q. Experimental Validation :
Q. What methodological approaches resolve contradictions in reported enzyme inhibition data for oxopentanoate derivatives?
Discrepancies may arise from:
- Assay Conditions : pH (e.g., 7.4 vs. 6.5) or ionic strength variations affect enzyme activity .
- Compound Purity : Trace ester impurities (from incomplete hydrolysis) can skew IC₅₀ values .
Q. Resolution Strategies :
Orthogonal Assays : Compare fluorescence-based and radiometric assays to confirm inhibition .
Dose-Response Curves : Use ≥10 concentration points to improve IC₅₀ accuracy .
Metabolite Profiling : LC-MS/MS detects hydrolyzed byproducts (e.g., free 5-oxopentanoic acid) .
Q. How can structural modifications optimize this compound for targeted drug delivery?
Modification Strategies :
- PEGylation : Attach polyethylene glycol to the sodium carboxylate to enhance solubility and circulation time .
- Prodrug Design : Mask the sodium salt as an ester (e.g., tert-butyl) for controlled release in vivo .
- Conjugation : Link to nanoparticles (e.g., CLIO-TZ) for tumor-targeted delivery via tetrazine ligation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
